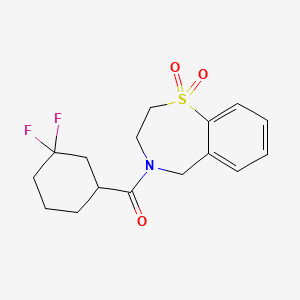
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and a benzothiazepine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including halogenation and fluorination, to introduce the difluoro substituents.
Construction of the Benzothiazepine Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazepine ring.
Coupling Reaction: The final step involves coupling the cyclohexyl and benzothiazepine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone: can be compared with other benzothiazepine derivatives and fluorinated cyclohexyl compounds.
Benzothiazepine Derivatives: These compounds share the benzothiazepine moiety and may exhibit similar biological activities.
Fluorinated Cyclohexyl Compounds: These compounds have similar structural features and may undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual fluorination and benzothiazepine structure make it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-16(18)7-3-5-12(10-16)15(20)19-8-9-23(21,22)14-6-2-1-4-13(14)11-19/h1-2,4,6,12H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAOHUZTRAANBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=O)N2CCS(=O)(=O)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
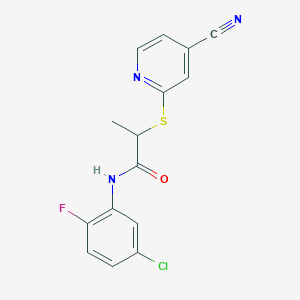
![2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide](/img/structure/B6721540.png)
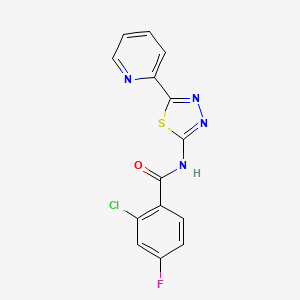
![4-(hydroxymethyl)-N-[3-[(5-methylpyridin-2-yl)amino]propyl]piperidine-1-carboxamide](/img/structure/B6721549.png)
![4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide](/img/structure/B6721550.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea](/img/structure/B6721554.png)

![1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone](/img/structure/B6721570.png)
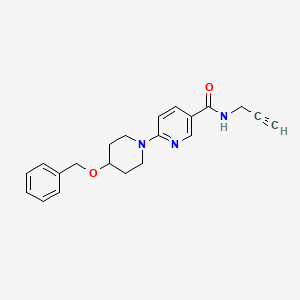

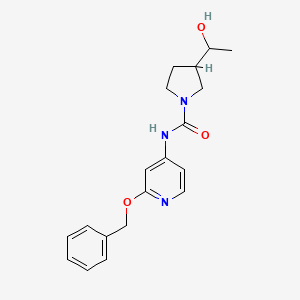
![1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6721602.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-ylmethyl)urea](/img/structure/B6721606.png)
![N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721627.png)
